2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with indole-3-thiol to form the intermediate compound. This intermediate is then reacted with N-[(oxolan-2-yl)methyl]acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole ring.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}acetic acid
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl ethanone
Compared to these compounds, 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide exhibits unique properties due to the presence of the sulfanyl and oxolan-2-yl groups, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c23-19-9-3-1-6-16(19)13-25-14-21(18-8-2-4-10-20(18)25)28-15-22(26)24-12-17-7-5-11-27-17/h1-4,6,8-10,14,17H,5,7,11-13,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALZNPPAHKIMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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